molecular formula C16H17NO4 B5793152 4-[(5-tert-butylfuran-2-carbonyl)amino]benzoic acid

4-[(5-tert-butylfuran-2-carbonyl)amino]benzoic acid

Cat. No.: B5793152
M. Wt: 287.31 g/mol
InChI Key: YCTHKCMSYYWDDU-UHFFFAOYSA-N
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Description

4-[(5-tert-butylfuran-2-carbonyl)amino]benzoic acid is an organic compound that features a benzoic acid moiety linked to a furan ring through an amide bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-tert-butylfuran-2-carbonyl)amino]benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(5-tert-butylfuran-2-carbonyl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The carbonyl group in the furan ring can be reduced to form alcohol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzoic acid moiety, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as nitric acid for nitration or halogens (chlorine, bromine) for halogenation.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Alcohol derivatives of the furan ring.

    Substitution: Nitro or halogenated derivatives of the benzoic acid moiety.

Scientific Research Applications

4-[(5-tert-butylfuran-2-carbonyl)amino]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.

    Biology: Potential use in the study of enzyme inhibitors due to its amide linkage and aromatic structure.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(5-tert-butylfuran-2-carbonyl)amino]benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors through its amide bond and aromatic rings, potentially inhibiting enzyme activity or modulating receptor function. The exact molecular targets and pathways would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(5-tert-butylfuran-2-carbonyl)amino]benzoic acid is unique due to the combination of the furan ring and benzoic acid moiety linked through an amide bond. This structure provides distinct chemical properties and potential for diverse applications in various fields of research.

Properties

IUPAC Name

4-[(5-tert-butylfuran-2-carbonyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c1-16(2,3)13-9-8-12(21-13)14(18)17-11-6-4-10(5-7-11)15(19)20/h4-9H,1-3H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCTHKCMSYYWDDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(O1)C(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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